molecular formula C7H18N2O2S B1518897 N-(3-aminopropyl)-N-isopropylmethanesulfonamide CAS No. 1094421-63-2

N-(3-aminopropyl)-N-isopropylmethanesulfonamide

Cat. No. B1518897
CAS RN: 1094421-63-2
M. Wt: 194.3 g/mol
InChI Key: NSJBOBJZLOSRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-N-isopropylmethanesulfonamide (NAPMS) is a synthetic compound that has been used in a variety of laboratory and industrial applications. It is a member of the family of compounds known as sulfonamides, which are compounds containing the sulfonamide group, a group of atoms that includes a sulfur atom, an oxygen atom, and two nitrogen atoms. NAPMS has been used in a variety of scientific research applications due to its unique properties, such as its ability to act as a catalyst, its high solubility in water, and its low toxicity. Additionally, NAPMS has been studied for its biochemical and physiological effects on living organisms, as well as its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Biocide Detection and Control

N-(3-Aminopropyl)-N-isopropylmethanesulfonamide is used in biocide detection. A study by Argente-García et al. (2016) describes a colorimetric composite device for determining this compound in detergent industrial formulations. The device is based on a film embedded into a composite, offering a green, simple, and rapid approach for analysis without pretreatment, being easy to prepare and use, robust, portable, stable over time, and cost-effective (Argente-García et al., 2016).

Polymer Research

In polymer research, N-(3-Aminopropyl)-N-isopropylmethanesulfonamide finds application in the synthesis of sulfobetaine copolymers. Woodfield et al. (2014) demonstrated the postpolymerization modification of poly(pentafluorophenyl acrylate) using a zwitterionic amine to create sulfobetaine (co)polymers, showcasing a novel synthetic approach to combining hydrophobic components with sulfobetaine polymers (Woodfield et al., 2014).

Bioconjugation and Cross-Linking

Daďová et al. (2015) developed N-(3-Azidopropyl)vinylsulfonamide for bioconjugation and cross-linking of biomolecules. This reagent is suitable for copper(I)-catalyzed azide-alkyne cycloaddition and thiol Michael addition reactions, used for covalent cross-linking of DNA and proteins (Daďová et al., 2015).

Catalysis in Organic Synthesis

N-(3-Aminopropyl)-N-isopropylmethanesulfonamide has been utilized as a ligand in catalytic asymmetric synthesis. Wipf and Wang (2002) reported its application for alkylzinc additions to aldehydes, achieving high enantiomeric excess, demonstrating its value in asymmetric catalytic processes (Wipf & Wang, 2002).

Gas Separation Technology

In gas separation technology, Ilyas et al. (2018) used a variant of this compound to modify zeolite in a polysulfone membrane for CO2/CH4 and CO2/N2 separation. The modification improved polymer-filler interaction and separation performance, indicating its potential in enhancing mixed matrix membranes' selectivity and performance (Ilyas et al., 2018).

Drug Metabolism Studies

Zmijewski et al. (2006) applied biocatalysis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This application demonstrates the compound's relevance in the study of drug metabolism, aiding in understanding and controlling the metabolic pathways of pharmacological agents (Zmijewski et al., 2006).

properties

IUPAC Name

N-(3-aminopropyl)-N-propan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJBOBJZLOSRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCN)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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